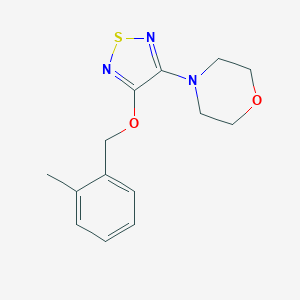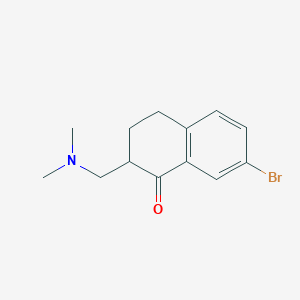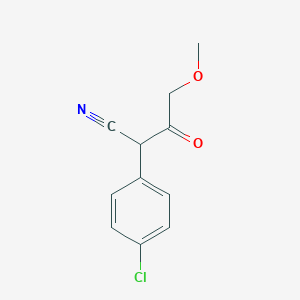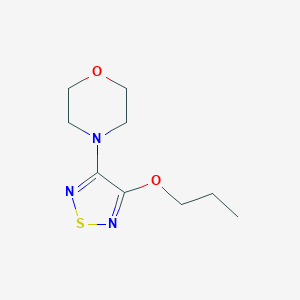
2-Methylbenzyl 4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylbenzyl 4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl ether is a chemical compound that has been the subject of scientific research due to its potential application in various fields. The compound is synthesized using a specific method, and its mechanism of action has been studied extensively.
Wirkmechanismus
The mechanism of action of 2-Methylbenzyl 4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl ether involves the inhibition of specific enzymes and proteins that are involved in the growth and proliferation of cancer cells. The compound has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. It has also been found to inhibit the activity of the protein tyrosine kinase, which is involved in the signaling pathways that regulate cell growth and differentiation.
Biochemical and physiological effects:
2-Methylbenzyl 4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl ether has been found to have various biochemical and physiological effects. The compound has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer. In addition, the compound has been found to have anti-inflammatory activity, which may be useful in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Methylbenzyl 4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl ether in lab experiments is its ability to selectively inhibit specific enzymes and proteins that are involved in cancer cell growth and proliferation. This allows for the development of more targeted and effective cancer treatments. However, one limitation of using the compound in lab experiments is its potential toxicity to normal cells. Further studies are needed to determine the optimal dosage and delivery method for the compound.
Zukünftige Richtungen
There are several future directions for the study of 2-Methylbenzyl 4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl ether. One direction is the development of more potent and selective inhibitors of specific enzymes and proteins that are involved in cancer cell growth and proliferation. Another direction is the investigation of the compound's potential use in combination with other anticancer agents to enhance their effectiveness. Additionally, further studies are needed to determine the compound's potential use in the treatment of other diseases such as inflammatory diseases and infections.
Synthesemethoden
The synthesis of 2-Methylbenzyl 4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl ether involves the reaction of 4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl chloride with 2-methylbenzyl alcohol in the presence of a base such as potassium carbonate. The reaction takes place at a temperature of 80-100°C for a period of 8-12 hours. The product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
2-Methylbenzyl 4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl ether has been studied for its potential application in various fields. The compound has been found to have antimicrobial activity against various strains of bacteria and fungi. It has also been studied for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Eigenschaften
Molekularformel |
C14H17N3O2S |
|---|---|
Molekulargewicht |
291.37 g/mol |
IUPAC-Name |
4-[4-[(2-methylphenyl)methoxy]-1,2,5-thiadiazol-3-yl]morpholine |
InChI |
InChI=1S/C14H17N3O2S/c1-11-4-2-3-5-12(11)10-19-14-13(15-20-16-14)17-6-8-18-9-7-17/h2-5H,6-10H2,1H3 |
InChI-Schlüssel |
LECIKYSXEFIOFW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1COC2=NSN=C2N3CCOCC3 |
Kanonische SMILES |
CC1=CC=CC=C1COC2=NSN=C2N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-chloro-4-[(dimethylamino)methyl]-3,4-dihydro-1-benzoxepin-5(2H)-one](/img/structure/B246527.png)

![3,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B246530.png)
![N-[(1-propyl-1H-benzimidazol-2-yl)methyl]-2-furamide](/img/structure/B246534.png)
![N-({1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-2-furamide](/img/structure/B246539.png)
![1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B246566.png)
![N,N-diethyl-2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B246582.png)
![N,N-diallyl-2-{2-[1-(2,6-dimethylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B246600.png)

![4-{4-[(4-Methylbenzyl)oxy]-1,2,5-thiadiazol-3-yl}morpholine](/img/structure/B246607.png)

![2-{[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}-1-phenylethanone](/img/structure/B246610.png)
![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B246617.png)
![N-(2-chloro-4-methylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea](/img/structure/B246618.png)